molecular formula C20H18N4O2S B2994724 2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 893982-59-7

2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

Cat. No. B2994724
CAS RN: 893982-59-7
M. Wt: 378.45
InChI Key: IOYGLTILLKDGRM-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide, also known as EMeN or JNJ-26481585, is a novel small molecule inhibitor of the histone deacetylase enzyme. It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

Scientific Research Applications

Antibacterial Activity

Imidazo[2,1-b]thiazole derivatives have demonstrated significant antibacterial properties. Researchers have found that this compound exhibits good to excellent antibacterial activity against various bacterial strains . Further studies could explore its mechanism of action and potential applications in combating bacterial infections.

Antimalarial Activity

The same compound has also shown promise as an antimalarial agent. Its activity against Plasmodium parasites warrants investigation for potential use in malaria treatment . Understanding its mode of action and optimizing its efficacy could contribute to malaria control efforts.

Antifungal Properties

Imidazo[2,1-b]thiazole derivatives, including our compound of interest, have been studied for their antifungal effects. Investigating their activity against specific fungal pathogens could lead to novel antifungal therapies .

Antiviral Potential

Given the broad spectrum of antiviral activity exhibited by imidazo[2,1-b]thiazole derivatives, exploring the antiviral properties of our compound may reveal insights into its efficacy against viral infections .

Antitumor and Antiproliferative Effects

Imidazo[2,1-b]thiazole derivatives have attracted attention as potential antitumor agents. Our compound may exhibit antiproliferative effects against human cancer cell lines, making it a candidate for further investigation in cancer research .

Cardiotonic and Antihypertensive Properties

Some imidazo[2,1-b]thiazole derivatives have been associated with cardiotonic effects and antihypertensive activity. Exploring these aspects could reveal cardiovascular applications for our compound .

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through these mechanisms, leading to changes in the target’s function.

Biochemical Pathways

These could potentially include pathways related to oxidative stress, inflammation, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have similar solubility properties, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives, the compound might have a range of effects at the molecular and cellular levels, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

For instance, the solubility properties of the compound suggest that its action might be influenced by the polarity of the environment .

properties

IUPAC Name

2-ethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-3-26-19-16(8-5-9-21-19)18(25)22-15-7-4-6-14(10-15)17-11-24-13(2)12-27-20(24)23-17/h4-12H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYGLTILLKDGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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